2-(1-Ethylpiperidin-2-yl)ethan-1-ol
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Chemical Space
The piperidine motif is a recurring structural element in a vast number of natural products and synthetic pharmaceuticals. nih.govajchem-a.com Its significance stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and bioavailability. researchgate.net The three-dimensional nature of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets. researchgate.netthieme-connect.com
The exploration of the chemical space occupied by piperidine derivatives is a continuous effort in drug discovery. ajchem-a.com Researchers systematically modify the piperidine core with various substituents to create libraries of compounds with diverse biological activities. researchgate.net These activities span a wide therapeutic spectrum, including but not limited to, anticancer, anti-inflammatory, and central nervous system (CNS) modulatory effects. encyclopedia.pubajchem-a.com The development of novel synthetic methods to access highly substituted and stereochemically complex piperidines remains an active area of research. nih.govajchem-a.com
Overview of Ethan-1-ol Substituted Piperidines as Advanced Research Targets
The introduction of an ethan-1-ol substituent onto the piperidine ring, as seen in 2-(1-Ethylpiperidin-2-yl)ethan-1-ol, adds another layer of functionality and potential for molecular diversity. The hydroxyl group can participate in hydrogen bonding, a key interaction in many biological systems. smolecule.com Furthermore, the alcohol functionality serves as a synthetic handle for further chemical modifications, such as esterification or etherification, allowing for the creation of a wide range of derivatives. smolecule.com
Ethan-1-ol substituted piperidines are explored as intermediates in the synthesis of more complex molecules, including potential therapeutic agents. dokumen.pub For instance, derivatives of 2-(piperidin-2-yl)ethanol have been investigated for their potential as ligands for various receptors in the central nervous system. The chirality at the C2 position of the piperidine ring in these compounds is often crucial for their biological activity, making stereoselective synthesis a key research objective. smolecule.com
Historical Development of Synthetic Approaches to Piperidine Derivatives
The synthesis of piperidine and its derivatives has a rich history, evolving from early methods to highly sophisticated and stereoselective modern techniques. Historically, a primary route to piperidines has been the hydrogenation of the corresponding pyridine (B92270) precursors. google.com This method remains relevant today, with ongoing research focused on developing more efficient and selective catalysts, including noble metal catalysts like ruthenium and rhodium. google.com
Over the years, a diverse array of synthetic strategies has emerged. These include:
Cyclization Reactions: Intramolecular reactions, such as the cyclization of amino-aldehydes or the reductive amination of dicarbonyl compounds, are powerful tools for constructing the piperidine ring. nih.gov
Aza-Diels-Alder Reactions: This cycloaddition reaction provides a convergent and often stereocontrolled route to highly functionalized piperidines.
Multicomponent Reactions: These reactions allow for the assembly of complex piperidine structures from three or more starting materials in a single step, offering high efficiency and atom economy. ajchem-a.com
N-Alkylation: For N-substituted piperidines like this compound, a common synthetic step involves the alkylation of the piperidine nitrogen. This can be achieved through various methods, including reductive amination or reaction with an appropriate alkyl halide. A plausible synthesis for the title compound would involve the N-ethylation of 2-(piperidin-2-yl)ethanol. google.com
The continuous development of these synthetic methods is crucial for expanding the accessible chemical space of piperidine derivatives and for enabling the synthesis of novel compounds with tailored properties for various research applications. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-ethylpiperidin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-10-7-4-3-5-9(10)6-8-11/h9,11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBHCXHXXLBHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Theoretical Investigations of 2 1 Ethylpiperidin 2 Yl Ethan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for exploring the molecular world, offering insights that are often inaccessible through experimental means alone. derpharmachemica.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of molecules. For 2-(1-Ethylpiperidin-2-yl)ethan-1-ol, such calculations would illuminate its stability, reactivity, and the spatial distribution of its electrons. researchgate.netscispace.com
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of atoms and molecules based on the electron density. scispace.comtandfonline.com For this compound, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. derpharmachemica.comresearchgate.net
This optimization process minimizes the total energy of the molecule, revealing key structural parameters. The resulting data would include precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. orientjchem.org The stability of the molecule is directly related to its final, minimized energy; a lower energy indicates a more stable structure. researchgate.net For instance, studies on similar piperidine (B6355638) derivatives show that the piperidine ring typically adopts a stable chair conformation. nih.govbohrium.com
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following values are illustrative, based on typical bond lengths and angles for similar functional groups, as specific data for the title compound is not available in the cited literature.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C-C (ring) | ~1.54 Å |
| C-N (ring) | ~1.47 Å | |
| C-O (hydroxyl) | ~1.43 Å | |
| N-C (ethyl) | ~1.48 Å | |
| Bond Angle (°) | C-N-C (ring) | ~112° |
| C-C-O (hydroxyl) | ~109° | |
| Dihedral Angle (°) | C-N-C-C (ring) | ~55° (Chair Conformation) |
Semi-Empirical Methods for Conformational and Electronic Analysis
Semi-empirical methods, such as AM1, PM3, and RM1, offer a computationally faster alternative to DFT for exploring molecular properties. chemjournal.kzwikipedia.orgyoutube.com These methods are based on the same fundamental principles as ab initio calculations but use parameters derived from experimental data to simplify some of the complex calculations, particularly for large molecules. wikipedia.org
For this compound, semi-empirical methods would be particularly useful for performing an initial conformational search to identify various possible spatial arrangements (conformers) and their relative stabilities. chemjournal.kzekb.eg These methods can efficiently calculate electronic properties like heats of formation and dipole moments, providing a foundational understanding of the molecule's thermodynamic stability and polarity. ekb.egekb.eg Studies on various piperidine derivatives have successfully used methods like PM3 to determine their most stable structures and charge characteristics. ekb.egekb.eg
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. nih.govnanobioletters.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.goviucr.org Conversely, a small gap suggests the molecule is more reactive. nih.gov For this compound, calculating the HOMO-LUMO gap would provide a quantitative measure of its stability and susceptibility to chemical reactions. nanobioletters.com In related piperidine compounds, the HOMO is often located on the piperidine ring and nitrogen atom, indicating this is the primary site of electron donation. nih.govajchem-a.com
Table 2: Illustrative FMO Properties for this compound (Note: Values are representative for piperidine-like structures and are not specific to the title compound.)
| Parameter | Description | Illustrative Value (eV) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 5.0 to 7.0 |
Investigation of Charge Characteristics and Nucleophilic/Electrophilic Centers
The distribution of electrical charge within a molecule dictates how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution. derpharmachemica.comresearchgate.net On an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, making them nucleophilic centers. Regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack, identifying them as electrophilic centers. ajchem-a.com
For this compound, an MEP analysis would likely identify the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring as the primary nucleophilic centers due to their lone pairs of electrons. nih.govekb.eg Electrophilic centers might be located on the hydrogen atom of the hydroxyl group and the carbon atoms adjacent to the electronegative nitrogen and oxygen atoms. This analysis is fundamental for predicting how the molecule will bond and react with other chemical species. researchgate.net
Conformational Landscape and Energetic Characteristics
A molecule like this compound is not static; it can exist in multiple shapes, or conformations, due to the rotation around its single bonds. The collection of all possible conformations and their corresponding energies forms the molecule's potential energy surface or conformational landscape. nih.govacs.org
Molecular Dynamics (MD) Simulations for Structural Dynamics
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the movement of atoms and molecules over time. researchgate.netresearchgate.net An MD simulation solves Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's dynamic behavior in a simulated environment, such as in a solvent like water. uark.edu
For this compound, an MD simulation would reveal how the molecule flexes, vibrates, and rotates at a given temperature. tandfonline.comuark.edu It would show the dynamic stability of different conformers, the transitions between them, and how the molecule interacts with surrounding solvent molecules through processes like hydrogen bonding. researchgate.net This provides a more realistic picture of the molecule's behavior in a solution, which is critical for understanding its properties in a biological or chemical system. researchgate.netbohrium.com
Computational Prediction of Spectroscopic Signatures
Computational methods serve as a powerful tool in predicting the spectroscopic characteristics of molecules, offering insights that complement experimental findings.
Predicted UV-Visible Absorption and Emission Properties
The prediction of UV-Visible absorption and emission spectra through computational means typically involves TD-DFT calculations. These calculations can determine the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands. For a molecule like this compound, the electronic transitions would likely involve n → σ* and σ → σ* transitions associated with the lone pair of electrons on the nitrogen and oxygen atoms and the sigma bonds within the molecule. Without specific research, a data table of predicted values cannot be provided.
Theoretical Infrared (IR) Vibrational Analysis
Theoretical IR vibrational analysis is generally performed using methods like DFT to calculate the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. For this compound, key vibrational modes would include the O-H stretch of the alcohol group, C-H stretches of the ethyl and piperidine ring, C-N stretching, and C-O stretching vibrations. A comparison between the computed and experimental IR spectra can aid in the assignment of spectral bands. In the absence of specific computational studies, a table of theoretical vibrational frequencies and their assignments cannot be compiled.
To provide the detailed, data-driven article as requested, peer-reviewed scientific studies focusing on the computational analysis of this compound are necessary.
Advanced Analytical Techniques for Comprehensive Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-(1-Ethylpiperidin-2-yl)ethan-1-ol. researchgate.netweebly.com By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a wealth of structural information can be obtained. researchgate.net
¹H NMR spectroscopy provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling between neighboring protons results in signal splitting (multiplicity), which reveals the connectivity of atoms within the molecule. For this compound, distinct signals would be expected for the protons on the ethyl group, the piperidine (B6355638) ring, and the ethanol (B145695) side chain.
¹³C NMR spectroscopy offers complementary information by probing the carbon skeleton of the molecule. nih.gov Each unique carbon atom gives rise to a distinct signal, with its chemical shift providing insights into its hybridization and bonding environment.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the precise connectivity between atoms. researchgate.netemerypharma.com COSY spectra reveal correlations between coupled protons, helping to trace out the spin systems within the molecule. HMBC spectra, on the other hand, show correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the complete molecular framework.
Expected ¹H NMR Data for this compound:
| Protons | Chemical Shift (ppm) Range | Multiplicity |
|---|---|---|
| Ethyl-CH₃ | 1.0 - 1.2 | Triplet |
| Piperidine Ring CH₂ | 1.3 - 1.9 | Multiplets |
| Ethyl-CH₂ | 2.3 - 2.6 | Quartet |
| Piperidine Ring CH | 2.7 - 3.0 | Multiplet |
| Ethan-CH₂ | 3.5 - 3.8 | Multiplet |
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Chemical Shift (ppm) Range |
|---|---|
| Ethyl-CH₃ | 12 - 15 |
| Piperidine Ring CH₂ | 25 - 35 |
| Ethan-CH₂ | 38 - 45 |
| Ethyl-CH₂ | 50 - 55 |
| Piperidine Ring CH | 60 - 65 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, MS/MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org
In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak with the highest m/z value generally corresponds to the molecular ion (M+), which provides the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) can measure the m/z value with very high accuracy, allowing for the determination of the elemental formula of the molecule and its fragments. ethz.chethz.chrsc.org This is a critical step in confirming the identity of a new or synthesized compound.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) and the analysis of the resulting fragment ions. The fragmentation pattern is highly specific to the molecule's structure and can be used to elucidate the connectivity of its different parts. For this compound, characteristic fragmentation would involve cleavage of the ethyl group, the ethanol side chain, and fragmentation of the piperidine ring. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). libretexts.org
Predicted Fragmentation Pattern for this compound:
| Fragment | m/z |
|---|---|
| [M]+ | 171 |
| [M - CH₂CH₃]+ (loss of ethyl group) | 142 |
| [M - CH₂OH]+ (loss of hydroxymethyl group) | 140 |
Chromatographic Methods for Separation and Purity Profiling
Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. researchgate.netscribd.com The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound.
Gas Chromatography (GC) Method Development
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. sigmaaldrich.commdpi.com In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.
Method development in GC involves optimizing several parameters to achieve good separation and peak shape. These include selecting the appropriate column (stationary phase, length, and diameter), setting the temperature program for the oven, and choosing a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For purity profiling, a validated GC method can quantify the main component and any impurities present. epa.gov
Typical GC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., HP-5MS) |
| Injection Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, ramp to 280 °C |
| Carrier Gas | Helium or Nitrogen |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. worktribe.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase.
Developing an HPLC method for this compound would involve selecting the appropriate column (e.g., a C18 reversed-phase column), optimizing the mobile phase composition (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), setting the flow rate, and choosing a detector. A UV detector is often used if the compound has a chromophore, or a Mass Spectrometer (LC-MS) for more universal detection and identification. chemrxiv.org
Typical HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if it is chiral. worktribe.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced.
For this compound, which has a chiral center at the C2 position of the piperidine ring, X-ray crystallography could be used to determine the absolute stereochemistry (R or S configuration) of a single enantiomer. It would also provide precise information about bond lengths, bond angles, and the conformation of the piperidine ring and the side chain in the crystal lattice. This level of detail is crucial for understanding the molecule's shape and how it might interact with other molecules.
Elemental Composition Determination via Combustion Analysis
Elemental analysis via combustion is a cornerstone technique for the characterization of newly synthesized organic compounds, providing a fundamental confirmation of a molecule's atomic constituents. This method is pivotal in verifying the empirical and molecular formula of a substance like this compound.
The procedure involves the complete combustion of a precisely weighed sample of the compound in a stream of pure oxygen at high temperatures. The resulting combustion gases—primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are passed through a series of specialized absorbers. Each absorber selectively traps one of the gaseous products. By measuring the mass increase of each absorber, the masses of carbon, hydrogen, and nitrogen in the original sample can be determined with high precision. The percentage of oxygen is typically calculated by difference.
For this compound, with the molecular formula C₉H₁₉NO, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. These theoretical values serve as the benchmark against which experimental results are compared. A close correspondence between the found (experimental) and calculated (theoretical) percentages, typically within a margin of ±0.4%, provides strong evidence for the successful synthesis and purity of the target compound.
Below is a comparison of the calculated theoretical elemental composition for this compound. Experimental data from combustion analysis of a synthesized sample would be expected to align closely with these values to validate its structure and purity.
Interactive Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 68.78 |
| Hydrogen | H | 1.008 | 19 | 19.152 | 12.18 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.91 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.17 |
| Total | 157.257 | 100.00 |
Note: The values are based on the molecular formula C₉H₁₉NO and standard atomic weights.
Chemical Transformations and Reactivity Studies of the 2 1 Ethylpiperidin 2 Yl Ethan 1 Ol Scaffold
Reactions Involving the Hydroxyl Functionality (e.g., Esterification, Etherification, Selective Oxidation)
The hydroxyl group of 2-(1-ethylpiperidin-2-yl)ethan-1-ol is a key site for chemical modifications, including esterification, etherification, and oxidation. These reactions are fundamental in altering the molecule's properties.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, to form esters. ambeed.commsu.edu For instance, the reaction with an acylating agent in the presence of a suitable catalyst can yield the corresponding ester derivative. chemrxiv.orgrsc.org This process is a common strategy for creating prodrugs or modifying the pharmacokinetic profile of a compound.
Etherification: The formation of ethers from the hydroxyl group can be achieved by reacting the alcohol with an alkyl halide in the presence of a base. ambeed.com This Williamson-ether-synthesis-like reaction introduces an ether linkage, which can significantly impact the molecule's polarity and hydrogen-bonding capabilities.
Selective Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(1-ethylpiperidin-2-yl)ethan-1-one. evitachem.com Various oxidizing agents can be employed for this transformation, with the choice of reagent determining the selectivity and yield. organic-chemistry.orgmdpi.com For example, mild oxidizing agents are often used to avoid over-oxidation or side reactions. The selective oxidation of alcohols is a critical transformation in organic synthesis, providing access to carbonyl compounds that are precursors for further functionalization. nih.govfrontiersin.org
Modifications and Reactions at the Piperidine (B6355638) Nitrogen (e.g., N-Alkylation, Amidation)
The nitrogen atom within the piperidine ring is a nucleophilic center and can undergo various reactions.
N-Alkylation: As a tertiary amine, the piperidine nitrogen in the parent compound, 2-(piperidin-2-yl)ethan-1-ol, can be N-alkylated. ambeed.com For the already N-ethylated compound, further alkylation would lead to the formation of a quaternary ammonium (B1175870) salt. This type of reaction typically involves treatment with an alkyl halide.
Amidation: While direct amidation at the tertiary nitrogen of this compound is not feasible, the synthesis of related amide structures often involves the acylation of a secondary amine precursor. For instance, reacting a piperidine derivative with an activated carboxylic acid or acyl chloride can form an amide bond at the nitrogen.
Investigation of Ring-Opening Reactions of the Piperidine Moiety under Specific Conditions
The piperidine ring is generally stable; however, under specific and often harsh conditions, it can undergo ring-opening reactions. ambeed.com Such reactions can be initiated by certain reagents that can cleave one of the C-N bonds within the ring. The products of these reactions are highly dependent on the specific reagents and reaction conditions employed. For some substituted piperidines, ring-opening can be facilitated by the presence of activating groups or through reactions with specific catalysts. mdpi.comresearchgate.net
Derivatization Strategies for Enhanced Analytical Detection and Separation
To improve the detection and separation of this compound in analytical settings, derivatization is a common strategy. This involves chemically modifying the analyte to introduce a functional group that enhances its detectability by a specific analytical instrument or improves its separation characteristics during chromatography.
For example, acylation of the hydroxyl group can introduce a chromophore or a fluorophore, making the molecule more amenable to UV-Vis or fluorescence detection. sioc-journal.cn Derivatization can also alter the volatility and polarity of the compound, which is beneficial for gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.
Impact of Protonation on Molecular Geometry and Reactivity
The presence of the basic nitrogen atom means that the molecular structure and reactivity of this compound are significantly influenced by pH.
Protonation and Reactivity: Protonation of the nitrogen atom significantly decreases its nucleophilicity. masterorganicchemistry.com This can be used to selectively protect the amine functionality while performing reactions at the hydroxyl group. Conversely, the increased electron-withdrawing nature of the protonated piperidinium (B107235) group can influence the reactivity of the hydroxyl group. nih.gov Computational studies on similar systems have shown that protonation can lead to significant shifts in electronic transitions. nih.gov
Research on Chemically Modified Derivatives and Analogues of 2 1 Ethylpiperidin 2 Yl Ethan 1 Ol
Systematic Exploration of Substituent Effects on Synthetic Accessibility and Chemical Stability
Synthetic Accessibility: The synthesis of N-substituted 2-(2-hydroxyethyl)piperidines, such as the title compound, is often achieved through the hydrogenation of the corresponding 2-(2-hydroxyethyl)pyridine (B196109) precursor. nih.govgoogle.commdpi.com The choice of catalyst and reaction conditions is critical. For instance, rhodium on carbon has been shown to be an effective catalyst for this transformation. nih.gov However, the process can lead to the formation of by-products, and the presence of other amines can be used to suppress these side reactions. google.com
The introduction of substituents onto the piperidine (B6355638) ring itself can be achieved through various methods. For example, α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones can be constructed from methyl acetates and acrylamides under transition-metal-free conditions, highlighting an operationally simple approach with broad functional group tolerance. researchgate.net Asymmetric hydrogenation of substituted pyridinium (B92312) salts using iridium catalysts with specific ligands has emerged as a powerful method for producing enantioenriched piperidines, demonstrating chemoselectivity by reducing the pyridine (B92270) ring without affecting sensitive groups like bromo or cyano substituents. nih.gov
Chemical Stability: The stability of piperidine derivatives is crucial for their potential applications. Substituents can influence the conformation of the piperidine ring, which in turn affects its stability and reactivity. For example, in 3-fluorofebrifugine, a substituted piperidine, the fluorine atom's effect on conformational preference is significant, but it can be overridden by a larger substituent at the 2-position. researchgate.net The metabolic stability of derivatives is also a key consideration, particularly in pharmaceutical development. Studies on related methoxypyridyl analogs have shown that the size and nature of N-alkyl substituents can significantly impact metabolic stability, with larger groups sometimes facilitating metabolism and reducing the compound's stability in biological systems. escholarship.org
The table below summarizes the effects of different synthetic approaches on the yield and purity of piperidine derivatives, illustrating how reaction choice impacts accessibility.
| Synthetic Method | Key Reagents/Catalysts | Typical Yield (%) | Purity/Selectivity | Reference |
| Reductive Amination | Varies | 72 | 98% Purity | |
| NaBH4 Reduction | Sodium Borohydride | 82 | 95% Purity | |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | 90 | 99% Purity, High Stereoselectivity | |
| Asymmetric Hydrogenation | Iridium-MeO-BoQPhos | Up to 99% | Up to 93:7 Enantiomeric Ratio | nih.gov |
| Metal-Free Cyclization | Base (e.g., KHMDS) | Moderate to Good | Good Functional Group Tolerance | researchgate.net |
Scaffold Homologation and Modifications (e.g., Ring Expansion)
Altering the core heterocyclic scaffold, such as expanding the six-membered piperidine ring to a seven-membered azepane ring, is a key strategy for generating structural diversity. These modifications can lead to compounds with novel properties.
Ring expansion strategies have been successfully applied to piperidine systems. One approach involves a pseudo- rsc.orgwhiterose.ac.uk-sigmatropic rearrangement of bicyclic aziridines, which can be generated in tandem with the ring expansion to produce structurally complex dehydropiperidines in a single step with excellent diastereoselectivity. springernature.com Another method utilizes the reaction of 2,2-dihalogenated aminocyclopropane salts derived from piperidines. These precursors, when subjected to reductive amination conditions, undergo a ring-enlargement to form chloroazacyclohexenes or, in the case of homologous starting materials, tetrahydroazepine derivatives. rsc.org
Enzyme cascades have also been employed for the synthesis of modified scaffolds. A multi-enzyme system using galactose oxidase and imine reductase variants has been designed to convert N-Cbz-protected L-ornithinol and L-lysinol into L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively. manchester.ac.uk This biocatalytic approach offers a streamlined route to these important chiral building blocks. manchester.ac.uk The yield of these enzymatic reactions is highly dependent on the specific enzymes and substrates used, as shown in the table below.
| Substrate | Product | Enzymes | Isolated Yield (%) | Reference |
| N-Cbz-L-ornithinol | L-3-N-Cbz-aminopiperidine | GOase M3-5, IRED (AdRedAm) | 16 | manchester.ac.uk |
| N-Cbz-L-lysinol | L-3-N-Cbz-aminoazepane | GOase M3-5, IRED (IR-49) | 54 | manchester.ac.uk |
Structure-Reactivity Relationship Studies through Strategic Chemical Modifications
Understanding how specific chemical modifications to the 2-(1-Ethylpiperidin-2-yl)ethan-1-ol structure affect its reactivity is fundamental for designing new synthetic pathways and applications. The two primary functional groups, the tertiary amine on the piperidine ring and the primary alcohol on the ethyl side chain, are key sites for chemical reactions. nih.govnih.gov
Reactivity of the Hydroxyl Group: The primary alcohol of this compound and its analogues can undergo a range of standard alcohol reactions.
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone. Controlled oxidation of the parent alcohol is a common step to generate N-protected aldehyde derivatives, which are versatile intermediates in synthesis. nih.govresearchgate.netmdpi.com
Substitution: The hydroxyl group can be replaced by other functional groups, such as halides or esters.
Acylation: The alcohol can be acylated to form esters. This has been used in enzymatic kinetic resolution studies where different acylating agents are used to create substrates for enzymes like pig liver esterase. nih.govresearchgate.net
Reactivity of the Piperidine Moiety: The piperidine nitrogen and the adjacent ring carbons are also sites of reactivity.
N-Alkylation/Acylation: The nitrogen atom is nucleophilic and can be further alkylated or acylated.
Ring Functionalization: As discussed previously, reactions can introduce substituents onto the ring carbons. The reactivity of the ring is influenced by the existing N-substituent and other groups present. For example, the synthesis of α-trifluoromethylpiperidines often starts with precursors like pipecolic acid or proceeds through the cyclization of linear amines. mdpi.com
The versatility of the closely related 2-piperidineethanol (B17955) scaffold is demonstrated by its use in diversity-oriented synthesis. By exploiting the reactivity of both the nitrogen and the hydroxyl group, a sequence of reactions including stereocontrolled allylation, Mitsunobu reaction, and ring-closing metathesis can generate a library of diverse, enantiomerically pure nitrogen-containing compounds. unimi.it
Synthesis and Characterization of Polyhydroxylated Piperidine Frameworks
Polyhydroxylated piperidines, also known as azasugars or iminosugars, are an important class of compounds due to their biological activities, often acting as inhibitors of glycosidases. whiterose.ac.uknih.govbeilstein-journals.org The synthesis of these complex structures can be approached from precursors related to this compound, typically involving the introduction of multiple hydroxyl groups onto the piperidine skeleton.
Synthetic strategies often start from carbohydrate-derived precursors or employ diastereoselective dihydroxylation reactions on unsaturated piperidine intermediates. whiterose.ac.ukbeilstein-journals.orgbohrium.com For instance, the dihydroxylation of stereoisomeric 2-butyl-1-(toluene-4-sulfonyl)-1,2,3,6-tetrahydropyridin-3-ols has been studied in detail. whiterose.ac.uk The choice of dihydroxylation conditions, such as using osmium tetroxide (OsO4) with N-methylmorpholine N-oxide (NMO) or with TMEDA, can lead to complementary diastereoselectivity, allowing for controlled synthesis of different stereoisomers. whiterose.ac.ukbeilstein-journals.org However, the stereochemical outcome is highly dependent on the existing substituents on the piperidine ring, which can direct the approach of the reagent through steric or electronic effects. whiterose.ac.ukbeilstein-journals.org
Another approach involves the synthesis from carbohydrate-derived ketones. A piperidinone intermediate can be used to synthesize "all-cis" trihydroxypiperidines through reductive amination or alkylation. nih.govnih.gov The reaction of this ketone with organometallic reagents like lithium acetylides allows for the stereoselective introduction of alkyl groups, further diversifying the resulting azasugars. nih.govnih.gov Characterization of these polyhydroxylated frameworks relies heavily on spectroscopic methods, particularly NMR, to determine the relative configurations and conformations of the newly introduced stereocenters. whiterose.ac.ukbeilstein-journals.org
The table below shows examples of synthesized polyhydroxylated piperidine derivatives and their observed inhibitory activities, demonstrating the functional consequences of these structural modifications.
| Compound Class | Synthetic Precursor | Key Reaction | Biological Target Example | Observed Activity (IC50) | Reference |
| "All-cis" Alkylated Trihydroxypiperidines | Carbohydrate-derived piperidinone | Reductive Amination | Lysosomal β-glucosidase (GCase) | 6.4 µM - 60 µM | nih.govnih.gov |
| Aza-C-linked Disaccharide Mimetics | Dihydroxylation products of tetrahydropyridinols | Two-directional synthesis | Amyloglucosidase | 12 µM | beilstein-journals.org |
| Polyhydroxylated Piperidines | meso-trihydroxylated glutaraldehyde | Desymmetrization with chiral β-amino-alcohols | α-D-glucosidase, α-D-mannosidase | Varies | nih.gov |
Emerging Research Directions and Future Perspectives
Development of Novel Asymmetric Synthetic Methodologies for Related Piperidine (B6355638) Scaffolds
The synthesis of enantiomerically pure piperidine derivatives is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity. thieme-connect.com Researchers are continuously exploring innovative and efficient methods to control the three-dimensional arrangement of atoms during the synthesis of piperidine rings.
Recent breakthroughs include the development of biocatalytic approaches, which utilize enzymes to achieve high enantioselectivity. For instance, transaminases have been successfully employed in the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, yielding products with excellent enantiomeric excess (>99.5% ee). tudelft.nl Another promising strategy involves the iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts, providing an efficient route to enantioenriched piperidines with high levels of enantioselectivity (up to 93:7 er). nih.gov This method has been applied to the synthesis of precursors for biologically active molecules. nih.gov
Furthermore, dearomatization strategies are gaining traction for the synthesis of chiral piperidines. bohrium.com A notable example is the copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines, which are derived from the partial reduction of pyridine (B92270) derivatives. bohrium.comnih.govacs.org This method provides access to chiral 3-boryl-tetrahydropyridines, which can be further transformed. nih.govacs.org Multicomponent reactions also offer a rapid and efficient way to assemble complex piperidine structures with high diastereocontrol. rsc.orgresearchgate.net
Table 1: Comparison of Asymmetric Synthetic Methodologies for Piperidine Scaffolds
| Methodology | Key Features | Catalyst/Enzyme | Enantioselectivity | Reference |
| Biocatalytic Asymmetric Synthesis | Uses enzymes for high stereocontrol. | Transaminases | Up to >99.5% ee | tudelft.nl |
| Asymmetric Hydrogenation | Catalytic reduction of pyridinium (B92312) salts. | Iridium(I) complexes | Up to 93:7 er | nih.gov |
| Dearomatization/Borylation | Stepwise dearomatization and borylation of pyridines. | Copper(I) catalysts | High | bohrium.comnih.govacs.org |
| Multicomponent Coupling Reaction | Sequential bond formation to assemble the piperidine ring. | Not specified | High diastereocontrol (90% de) | rsc.orgresearchgate.net |
Integration of Advanced Machine Learning and Computational Design in Molecular Discovery
The integration of machine learning (ML) and computational design is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These in silico methods are being increasingly applied to the design of novel piperidine-based compounds. nih.govnih.govtandfonline.comresearchgate.net
Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are employed to predict the biological activity and physicochemical properties of piperidine derivatives. nih.govtandfonline.comresearchgate.net For example, a recent study utilized a combination of these methods to design potential piperidine-based inhibitors for enzymes implicated in Alzheimer's disease. nih.gov By developing a QSAR model, researchers were able to predict the inhibitory concentrations of newly designed derivatives, leading to the identification of potent multi-targeted compounds. nih.gov
Generative chemical language models (CLMs) are also emerging as powerful tools for the automated design of molecules with desired properties. arxiv.org These models can learn the underlying rules of chemical structure and reactivity from large datasets of molecules, enabling the generation of novel, drug-like compounds. arxiv.org Fragment-based design, a key strategy in medicinal chemistry, can be enhanced by these models to explore new chemical space around privileged scaffolds like piperidine. arxiv.org
High-Throughput Synthesis and Characterization Platforms for Library Generation
To explore the vast chemical space around the piperidine scaffold, high-throughput synthesis (HTS) and characterization platforms are indispensable. researchgate.net These technologies enable the rapid generation and screening of large libraries of related compounds, significantly accelerating the discovery of new bioactive molecules. nih.govscispace.comchemrxiv.orgnih.gov
A general strategy for the synthesis of N-(hetero)arylpiperidines using Zincke imine intermediates has been successfully adapted for high-throughput experimentation (HTE). scispace.comchemrxiv.orgnih.gov This approach allows for the generation of diverse piperidine libraries from a wide range of pyridines and anilines. scispace.comchemrxiv.orgnih.gov The use of HTE facilitates the rapid optimization of reaction conditions and exploration of a broad substrate scope. researchgate.net
The development of efficient analytical techniques is crucial for the characterization of these large compound libraries. Methods such as partial Edman degradation/mass spectrometry (PED/MS) provide a rapid and inexpensive means for identifying active compounds after screening. nih.gov
Exploration of Unprecedented Chemical Transformations of the Piperidine Ethan-1-ol Motif
The 2-(1-Ethylpiperidin-2-yl)ethan-1-ol motif, with its inherent functionality, serves as a versatile starting point for a variety of chemical transformations, leading to diverse molecular architectures. The presence of both a secondary amine and a primary alcohol allows for a range of synthetic manipulations. unimi.it
The versatility of the related 2-piperidine ethanol (B145695) has been demonstrated through a sequence of reactions including stereocontrolled allylation, Mitsunobu reaction, and ring-closing metathesis, which efficiently converts it into a library of enantiomerically pure nitrogen-containing compounds with novel scaffolds. researchgate.net
Furthermore, the piperidine ring itself can undergo various transformations. For instance, the development of a rhodium(I)-catalyzed cycloisomerization of 1,7-ene-dienes provides access to a wide range of trans-divinylpiperidines. mdpi.com Additionally, the discovery of a nickel-catalyzed intramolecular Alder-ene reaction of 1,7-dienes offers another route to functionalized piperidines. mdpi.com These novel transformations open up new avenues for creating structurally complex and diverse molecules based on the piperidine ethan-1-ol framework.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-Ethylpiperidin-2-yl)ethan-1-ol, and how can reaction conditions be optimized for yield?
- Methodology : The compound is synthesized via nucleophilic ring-opening of ethylene oxide with 1-ethylpiperidine derivatives. A base catalyst (e.g., NaOH) facilitates the reaction. Key parameters include temperature (40–60°C), solvent polarity (e.g., ethanol), and catalyst concentration. For example, substituting ethylene oxide with epichlorohydrin under basic conditions can yield halogenated intermediates, which are further reduced .
- Optimization : Reaction yields improve with slow addition of ethylene oxide to avoid polymerization. Continuous flow systems enhance scalability while maintaining purity (>90%) .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl group), δ 2.5–3.0 ppm (piperidine protons), and δ 3.6–3.8 ppm (hydroxyl-bearing methylene) confirm the backbone.
- ¹³C NMR : Signals at 60–70 ppm (C-OH) and 20–25 ppm (ethyl carbons) validate substituents .
- IR Spectroscopy : A broad O-H stretch (~3350 cm⁻¹) and C-N stretches (1250–1350 cm⁻¹) are diagnostic .
Q. What oxidation and reduction reactions are applicable to this compound, and which reagents are effective?
- Oxidation : The hydroxyl group can be oxidized to a ketone using KMnO₄ in acidic conditions or CrO₃ in acetone (Jones oxidation). Over-oxidation to carboxylic acids is mitigated by controlling reaction time .
- Reduction : LiAlH₄ reduces ketone derivatives back to secondary alcohols, while NaBH₄ selectively reduces carbonyl groups without affecting the piperidine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of piperidine derivatives like this compound?
- Data Analysis : Discrepancies in receptor binding (e.g., σ-1 vs. NMDA receptors) may arise from stereochemical variations. Enantiomeric separation via chiral HPLC followed by activity assays (IC₅₀ comparisons) can clarify structure-activity relationships .
- Case Study : In one study, the (R)-enantiomer showed 10-fold higher affinity for dopamine receptors than the (S)-form, highlighting the need for enantiopure synthesis .
Q. What strategies improve enantiomeric purity during synthesis of chiral piperidine derivatives?
- Chiral Catalysts : Use of (R)-BINOL-derived catalysts in asymmetric hydrogenation achieves >95% enantiomeric excess (ee) .
- Kinetic Resolution : Lipase-mediated acetylation selectively modifies one enantiomer, allowing separation. For example, Candida antarctica lipase B achieves 85% ee .
Q. How do computational methods predict reactivity and stability of intermediates in the synthesis of this compound?
- DFT Calculations : Transition state modeling identifies energy barriers for ethylene oxide ring-opening. For instance, calculations show a 15 kcal/mol barrier for nucleophilic attack by 1-ethylpiperidine, favoring ethanol as a solvent .
- Retrosynthesis AI : Tools like Pistachio and Reaxys predict viable routes, such as reductive amination of 2-(piperidin-2-yl)acetaldehyde, with 80% route feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
